molecular formula C7H4ClFOS B13421344 3-Fluorophenyl chlorothioformate CAS No. 42908-74-7

3-Fluorophenyl chlorothioformate

Cat. No.: B13421344
CAS No.: 42908-74-7
M. Wt: 190.62 g/mol
InChI Key: MUCGPGVJQARSMJ-UHFFFAOYSA-N
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Description

3-Fluorophenyl chlorothioformate ( 42908-74-7) is a specialist synthetic intermediate primarily used in research and development for the construction of more complex molecules. Compounds containing fluorophenyl groups, such as this one, are of significant interest in medicinal chemistry and asymmetric synthesis, as the introduction of fluorine can alter the pharmacodynamic activity and metabolic stability of biologically active molecules . This reagent is commonly employed in solvolysis studies to investigate reaction mechanisms, particularly the competition between bimolecular addition-elimination and unimolecular ionization pathways, as analyzed using the Grunwald-Winstein linear free energy relationship . More broadly, chlorothionoformate esters are utilized as versatile reagents for the preparation of thiocarbonate esters, nitriles, and isonitriles . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, whether human or veterinary. Please refer to the relevant Safety Data Sheet (SDS) for proper handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42908-74-7

Molecular Formula

C7H4ClFOS

Molecular Weight

190.62 g/mol

IUPAC Name

O-(3-fluorophenyl) chloromethanethioate

InChI

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-2-5(9)4-6/h1-4H

InChI Key

MUCGPGVJQARSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC(=S)Cl

Origin of Product

United States

Mechanistic Investigations of 3 Fluorophenyl Chlorothioformate Reactivity

Solvolytic Reaction Pathways and Kinetics

The solvolysis of aryl chlorothioformates, including the 3-fluoro derivative, is a complex process that can proceed through multiple competing pathways. The predominant mechanism is highly dependent on the nature of the solvent and the substituents on the aromatic ring. The two primary pathways considered are the addition-elimination (A-E) and the ionization (SN1) mechanisms.

Addition-Elimination (A-E) Mechanisms

The addition-elimination mechanism, also referred to as a bimolecular pathway, involves the initial attack of a nucleophile (typically the solvent) on the electrophilic carbon of the thiocarbonyl group. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. chemistrysteps.com Subsequently, the leaving group (chloride ion) is eliminated, regenerating the carbonyl-like double bond and yielding the final product. chemguide.co.uk This pathway is generally favored in solvents that are more nucleophilic and less ionizing. mdpi.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

For aryl chlorothionoformates, a related class of compounds, the addition-elimination mechanism is proposed to dominate in solvents like pure ethanol. nih.gov The addition step is often the rate-determining step in this pathway. nih.govsemanticscholar.org

Ionization (SN1) Mechanisms and Solvated Intermediates

In contrast, the ionization mechanism, or SN1 pathway, is a unimolecular process characterized by the initial, rate-determining step of the C-Cl bond cleavage to form a resonance-stabilized acylium or thioacylium cation intermediate. masterorganicchemistry.comlibretexts.org This carbocation is then rapidly attacked by the solvent or another nucleophile in a subsequent, non-rate-determining step. libretexts.orgyoutube.com

This pathway is favored in highly ionizing, non-nucleophilic solvents, such as those containing 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov The stability of the carbocation intermediate is a crucial factor in this mechanism. libretexts.org Studies on related compounds like 4-fluorophenyl chlorothionoformate have shown that in highly ionizing fluoroalcohol mixtures, the SN1 mechanism with strong nucleophilic solvation of the resonance-stabilized carbocation becomes the dominant pathway. nih.gov This suggests that even in a unimolecular process, the solvent plays a critical role in stabilizing the intermediate through solvation. mdpi.comresearchgate.net

Influence of Solvent Polarity and Nucleophilicity on Reaction Outcomes

The choice of solvent has a profound impact on the reaction mechanism and rates of solvolysis for 3-fluorophenyl chlorothioformate. Solvent polarity and nucleophilicity are the key parameters that dictate whether the reaction will favor an addition-elimination or an ionization pathway. libretexts.orgnih.gov

Polar Protic Solvents: Solvents like water, alcohols (methanol, ethanol), and their aqueous mixtures are capable of hydrogen bonding and can effectively solvate both anions and cations. libretexts.org In these solvents, a balance between nucleophilicity and ionizing power exists. For instance, in the solvolysis of related compounds, a bimolecular addition-elimination pathway is often observed in more nucleophilic solvents like ethanol, while a unimolecular SN1 pathway can become dominant in more ionizing aqueous mixtures. mdpi.com

Polar Aprotic Solvents: These solvents possess polar bonds but lack acidic protons for hydrogen bonding. youtube.com While they can solvate cations, their ability to solvate anions is diminished. Their effect on the solvolysis of this compound would depend on their specific dielectric constant and ability to support charge separation.

Nonpolar Solvents: In nonpolar solvents, the formation of charged intermediates like carbocations is highly unfavorable. Therefore, ionization mechanisms are generally disfavored in such media.

The Grunwald-Winstein equation is a powerful tool used to analyze the solvent effects and elucidate the reaction mechanism. This linear free-energy relationship correlates the rate of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent. mdpi.com For the solvolysis of 4-fluorophenyl chlorothionoformate, the application of the extended Grunwald-Winstein equation revealed the presence of dual reaction channels, with the addition-elimination pathway being more prominent in less ionizing solvents and the SN1 pathway dominating in highly ionizing fluoroalcohols. nih.gov

Table 1: Solvent Properties and Their General Effect on Reaction Mechanisms

Solvent TypePolarityNucleophilicityFavored Mechanism
Polar ProticHighVariesA-E or SN1
Polar AproticModerate to HighGenerally LowerCan vary
NonpolarLowLowGenerally disfavors ionization
Highly Ionizing FluoroalcoholsHighLowSN1

Substituent Effects on Reaction Rates and Selectivity

The presence of the fluorine atom at the meta-position of the phenyl ring in this compound has a significant electronic effect on the reactivity of the molecule. The Hammett equation is often employed to quantify the electronic influence of substituents on reaction rates.

Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. This would be expected to accelerate the rate of the addition step in an addition-elimination mechanism.

Simultaneously, fluorine has a lone pair of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) effect. However, for a meta-substituent, the resonance effect on the reaction center is generally considered to be negligible. Therefore, the dominant influence of the meta-fluoro substituent is its electron-withdrawing inductive effect.

In the context of an SN1 mechanism, the electron-withdrawing nature of the fluorine atom would destabilize the formation of a positive charge on the acylium or thioacylium cation. This would, in turn, slow down the rate of the ionization step.

Studies on related p-substituted phenyl chlorothionoformates have shown that electron-withdrawing substituents favor a rate-determining addition of the solvent molecule, consistent with an addition-elimination mechanism. semanticscholar.org

Nucleophilic Addition Reactions of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in this compound is a key site for nucleophilic attack. The carbon atom is electrophilic due to the electronegativity of the neighboring sulfur and chlorine atoms, as well as the electron-withdrawing effect of the 3-fluorophenyl group.

A wide range of nucleophiles can react with the thiocarbonyl group. chemistrysteps.com These reactions typically proceed via a nucleophilic addition-elimination mechanism, similar to that observed in solvolysis. chemguide.co.uk The nucleophile adds to the thiocarbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The subsequent elimination of the chloride ion, a good leaving group, leads to the formation of a new thiocarbonyl compound. chemguide.co.uk

Common nucleophiles that can participate in these reactions include:

Alcohols (ROH) to form thiocarbonates.

Amines (RNH₂) to form thiocarbamates.

Thiols (RSH) to form dithiocarbonates.

The reactivity of the nucleophile is a critical factor. Stronger nucleophiles will generally react faster. libretexts.org The protonation state of the nucleophile also plays a significant role; for example, a negatively charged hydroxide (B78521) ion is a much more potent nucleophile than a neutral water molecule. libretexts.org

Cycloaddition Reactions Involving Fluorinated Thiocarbonyl Species

While direct information on cycloaddition reactions of this compound is limited, the chemistry of fluorinated thiocarbonyl compounds in general suggests their potential to participate in such transformations. Thioketones, for instance, are known to undergo cycloaddition reactions. researchgate.net

For example, hexafluorothioacetone (B74735) is a highly reactive dienophile in Diels-Alder reactions. researchgate.net It readily forms adducts with various dienes. It can also participate in [2+2] cycloadditions with vinyl ethers and vinyl sulfides to form thietanes. researchgate.net

Given that the thiocarbonyl group in this compound possesses some double bond character, it is plausible that it could act as a dienophile or a dipolarophile in cycloaddition reactions under appropriate conditions, particularly after conversion to a more reactive thioketone-like species. The presence of the fluorine atom could influence the regioselectivity and stereoselectivity of these reactions. rsc.orgresearchgate.net For instance, [3+2] cycloaddition reactions are a common method for synthesizing five-membered heterocyclic rings, and fluorinated building blocks are often used to introduce fluorine into these structures. rsc.orgnih.gov

Further research is needed to explore the potential of this compound and related fluorinated thiocarbonyl species in cycloaddition chemistry.

Role of Leaving Group Effects in Reaction Dynamics

The key to understanding the reaction dynamics is recognizing that the cleavage of the carbon-chlorine bond can occur at different stages of the reaction. In the addition-elimination pathway, the leaving group departs after the rate-determining initial attack of the nucleophile on the carbonyl carbon. beilstein-journals.org In the ionization pathway, the rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized acylium cation intermediate. beilstein-journals.orgmdpi.comnih.govmdpi.com

The choice between these pathways is highly sensitive to the solvent environment.

Addition-Elimination (A-E) Pathway: Favored in more nucleophilic solvents, where the solvent or nucleophile actively participates in the rate-determining step. researchgate.netnih.gov

Ionization (S_N_1) Pathway: Favored in highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohols) that can stabilize the formation of the acylium cation and the departing chloride ion. researchgate.netnih.gov

The presence of the 3-fluoro substituent on the phenyl ring is expected to influence these pathways electronically. The strong electron-withdrawing nature of fluorine would make the carbonyl carbon more electrophilic, potentially accelerating the initial nucleophilic attack characteristic of the A-E mechanism. Conversely, this same inductive effect would destabilize the formation of a positive charge on the acylium cation, thereby retarding the ionization pathway compared to the unsubstituted phenyl chlorothioformate.

Kinetic studies on analogous compounds, particularly using the extended Grunwald-Winstein equation, provide quantitative insight into the leaving group's role. The equation correlates the specific rates of solvolysis (k) with the solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl), quantified by the sensitivity parameters l and m, respectively.

log(k/k₀) = lN_T + mY_Cl

A high l value indicates a high sensitivity to solvent nucleophilicity, characteristic of the A-E mechanism. A high m value signifies sensitivity to ionizing power, pointing to an ionization mechanism. The ratio of l/m serves as a diagnostic tool for the mechanism. beilstein-journals.org

Table 1: Grunwald-Winstein Parameters for Solvolysis of Related Chloroformates and Chlorothioformates

Compound Mechanism Type l value m value l/m Ratio Reference
Phenyl Chloroformate Addition-Elimination 1.66 0.56 2.96 beilstein-journals.orgmdpi.com
Phenyl Chlorodithioformate Ionization (S_N_1) 0.69 0.95 0.73 beilstein-journals.orgmdpi.com
Isopropyl Chlorothioformate Mixed/Ionization 0.38 0.72 0.53 mdpi.com
S-Methyl Chlorothioformate (in nucleophilic solvents) Addition-Elimination 1.47 0.49 3.00 nih.gov
S-Methyl Chlorothioformate (in ionizing solvents) Ionization (S_N_1) 0.79 0.94 0.84 nih.gov

As shown in the table, phenyl chloroformate, which reacts via the A-E pathway, has a high l/m ratio. beilstein-journals.orgmdpi.com In contrast, phenyl chlorodithioformate, where the ionization pathway dominates due to better sulfur-based stabilization of the cation, exhibits a much lower l/m ratio. beilstein-journals.orgmdpi.com Phenyl chlorothioformate itself shows dualistic behavior, following the A-E path in nucleophilic solvents and the ionization path in highly ionizing media. mdpi.comcdnsciencepub.com For this compound, the electron-withdrawing fluorine would likely suppress the ionization pathway, favoring the addition-elimination mechanism across a wider range of solvents compared to its unsubstituted counterpart.

Further mechanistic details are elucidated by activation parameters and kinetic solvent isotope effects (KSIE).

Table 2: Activation and Isotope Effect Data for Solvolysis of Related Compounds

Compound/Reaction Parameter Value Implication Reference
Isobutyl Chloroformate (in EtOH) ΔH 15.1 kcal/mol - cncb.ac.cn
Isobutyl Chloroformate (in EtOH) ΔS -28.4 cal mol-1 K-1 Ordered transition state (bimolecular) cncb.ac.cn
1-Adamantyl Chlorothioformate kMeOH/kMeOD ~1.4 Unimolecular pathway mdpi.com
p-Nitrobenzyl Chloroformate kMeOH/kMeOD 2.42 Bimolecular pathway mdpi.com

The negative entropy of activation (ΔS‡) for isobutyl chloroformate suggests a highly ordered, associative transition state, consistent with a bimolecular A-E mechanism. cncb.ac.cn The KSIE values also help distinguish pathways; values close to 1.4 are typical for ionization mechanisms where the nucleophile is not heavily involved in the rate-determining step, while values greater than 2 indicate significant nucleophilic participation and likely general-base catalysis in an A-E mechanism. mdpi.com For this compound, a KSIE value would be expected to be higher than that for phenyl chlorothioformate in borderline solvents, reflecting a greater tendency towards the bimolecular pathway where the leaving group's departure is preceded by rate-limiting nucleophilic attack.

Applications of 3 Fluorophenyl Chlorothioformate in Advanced Organic Synthesis

Reagent in the Formation of Thiocarbonate Esters

One of the primary applications of 3-Fluorophenyl chlorothioformate is as a reagent for the synthesis of O,S-diaryl or O-aryl-S-alkyl thiocarbonates. The fundamental reaction involves the nucleophilic substitution of the chlorine atom by an alcohol or a phenol (B47542). This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The reaction proceeds via the attack of the hydroxyl group of an alcohol or phenol on the electrophilic carbon of the chlorothioformate. The resulting intermediate then expels a chloride ion to furnish the stable thiocarbonate ester. The 3-fluorophenyl group is incorporated as the O-aryl substituent in the final product. These thiocarbonate products are not merely stable end-points; they are versatile intermediates themselves, notably in radical-based deoxygenation reactions (e.g., the Barton-McCombie reaction).

Table 1: Synthesis of Thiocarbonate Esters

Reactant (Alcohol/Phenol) Base Product (O,S-Thiocarbonate)
Methanol Pyridine O-(3-Fluorophenyl) S-methyl thiocarbonate
Phenol Triethylamine O-(3-Fluorophenyl) S-phenyl thiocarbonate
Isopropanol Pyridine O-(3-Fluorophenyl) S-isopropyl thiocarbonate

Synthetic Precursor for Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. mdpi.comle.ac.ukuzh.chresearchgate.net While not a direct cyclization agent itself, this compound serves as a crucial precursor for installing the necessary functionality to build these rings. The synthesis of sulfur-containing heterocycles often relies on the reactivity of thiocarbonyl groups (C=S) in cycloaddition reactions. mdpi.comresearchgate.net

The strategy involves first using this compound to create a thiocarbonate ester from a molecule containing a suitable handle for cyclization. This thiocarbonate can then be converted into a more reactive thiocarbonyl intermediate, such as a thione or thioaldehyde. These intermediates are potent dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of diverse fluorinated, sulfur-containing heterocycles like thiophenes, thietanes, and thiadiazoles. mdpi.comresearchgate.netscispace.com The presence of the fluorine atom can enhance the reactivity of these intermediates due to its electron-withdrawing nature. researchgate.net

Advanced Derivatization Agent in Complex Chemical Transformations

The reactivity of the chlorothioformate group makes it an excellent tool for the derivatization of complex molecules, enabling further synthetic transformations.

The core utility of this compound is the introduction of the O-(3-fluorophenyl) carbonothioyl group onto a substrate. This is achieved by reacting it with various nucleophiles. The choice of nucleophile dictates the resulting functional group:

Alcohols (R-OH): React to form O-aryl S-alkyl thiocarbonates.

Thiols (R-SH): React to form dithiocarbonates.

Amines (R₂NH): React to form thiocarbamates.

This derivatization is often a key step in multi-step syntheses, converting a common functional group like an alcohol into a thiocarbonyl-containing group, thereby unlocking different reaction pathways.

Thioamides are important structural motifs in various biologically active compounds. researchgate.net While direct conversion is not typical, this compound can be used in a multi-step approach to synthesize thioamides. A plausible pathway involves the initial reaction with a primary or secondary amine to form an O-aryl thiocarbamate. This stable intermediate can then be subjected to reductive cleavage or other transformations to yield the target thioamide. This indirect route provides an alternative to traditional thionating agents like Lawesson's reagent, potentially offering milder conditions and different chemoselectivity.

Participation in C-C and C-X Bond Forming Reactions

Beyond its role as a simple derivatizing agent, this compound is a participant in reactions that construct new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The primary reaction with nucleophiles such as alcohols (R-OH) or amines (R₂NH) is itself a C-X bond-forming reaction, creating a new C-O or C-N bond at the carbonyl carbon.

More advanced applications in C-C bond formation have been established for analogous reagents like methyl and phenyl chlorothioformate. nih.gov These compounds react with organometallic reagents, particularly Grignard reagents (R-MgX), in a transition-metal-free cross-coupling reaction. nih.gov This process forms a new C-C bond, displacing the chlorine atom and yielding a thionoester. This methodology is applicable to this compound, providing a direct route to aryl, alkyl, or vinyl thionoesters, which are valuable synthetic intermediates. nih.gov The reaction is notable for its operational simplicity and effectiveness. nih.gov

Table 2: C-C Bond Formation via Cross-Coupling with Grignard Reagents

Grignard Reagent (R-MgX) Reagent Product (Thionoester)
Phenylmagnesium Bromide This compound O-(3-Fluorophenyl) benzenecarbothioate
Ethylmagnesium Chloride This compound O-(3-Fluorophenyl) ethanethioate

Spectroscopic Characterization and Reaction Monitoring Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. wikipedia.org For fluorinated compounds such as 3-Fluorophenyl chlorothioformate, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative.

¹H NMR for Reaction Progress Monitoring

¹H NMR spectroscopy is routinely used to monitor the progress of chemical reactions by observing the changes in the chemical environment of protons. nih.gov In the case of this compound, the aromatic region of the ¹H NMR spectrum provides distinct signals for the four protons on the fluorophenyl ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of both the fluorine atom and the chlorothioformate group. ucl.ac.uk During a reaction, such as the conversion of the chlorothioformate to a thiocarbamate by reacting it with an amine, changes in the chemical shifts of the aromatic protons can be tracked over time to determine reaction kinetics and endpoint. The disappearance of starting material signals and the appearance of product signals can be integrated to quantify the conversion. nih.gov

Hypothetical ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-27.30 - 7.45ddd (doublet of doublet of doublets)J(H,F) ≈ 8-10, J(H,H) ≈ 8, J(H,H) ≈ 1-2
H-47.20 - 7.35ddd (doublet of doublet of doublets)J(H,H) ≈ 8, J(H,F) ≈ 5-7, J(H,H) ≈ 1-2
H-57.50 - 7.65td (triplet of doublets)J(H,H) ≈ 8, J(H,F) ≈ 8-10
H-67.10 - 7.25ddd (doublet of doublet of doublets)J(H,H) ≈ 8, J(H,H) ≈ 2, J(H,F) ≈ 1
Note: These are estimated values based on typical ranges for fluorinated aromatic compounds and may vary depending on the solvent and experimental conditions. chemicalbook.comlibretexts.org

¹⁹F NMR for Tracking Fluorine-Containing Species

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, which makes it highly effective for distinguishing between different fluorine environments and tracking the transformation of fluorinated molecules during a reaction. azom.comhuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. researchgate.net This signal would be a multiplet due to coupling with the adjacent ortho, meta, and para protons. wikipedia.org Monitoring the ¹⁹F NMR spectrum provides a clear and direct way to observe the consumption of the starting material and the formation of any fluorine-containing products or intermediates. nih.gov

Expected ¹⁹F NMR Parameters for this compound

ParameterExpected Value
Chemical Shift (δ, ppm)-110 to -140 (relative to CFCl₃)
MultiplicityMultiplet (due to H-F coupling)
Note: The chemical shift for aryl fluorides can vary significantly based on the other substituents on the ring. azom.comucsb.edu

In-situ and On-line NMR Applications in Continuous Flow Systems

The integration of NMR spectroscopy with continuous flow reactors allows for real-time, in-situ monitoring of chemical processes. fu-berlin.de This approach is particularly valuable for studying reactions involving unstable or hazardous intermediates, providing insights into reaction mechanisms and kinetics under actual process conditions. nih.govacs.org For the synthesis or subsequent reactions of this compound, a flow-through NMR cell can be placed in-line with the reactor output. fu-berlin.de This setup enables the continuous acquisition of ¹H or ¹⁹F NMR spectra, providing immediate feedback on reaction conversion, selectivity, and the formation of any byproducts. This data is critical for rapid process optimization, ensuring consistent product quality, and enhancing safety, especially in industrial settings.

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights and Process Understanding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. upi.edu These techniques are complementary and can be used to characterize the structure of this compound and monitor its reactions. nih.gov

FT-IR spectroscopy is particularly useful for identifying polar functional groups. youtube.com The spectrum of this compound would be expected to show characteristic absorption bands for the C=S (thiocarbonyl) bond, C-O bond, C-Cl bond, and C-F bond, as well as vibrations associated with the aromatic ring. researchgate.netnih.gov Changes in the intensity of these bands can be used to follow the progress of a reaction. For example, in a substitution reaction where the chlorine is replaced, the disappearance of the C-Cl stretching vibration would indicate the consumption of the starting material.

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the C=S bond and the aromatic ring system. rsc.orgarxiv.org The C=S stretching vibration, while sometimes weak in the IR spectrum, often gives a strong signal in the Raman spectrum. acs.org In-situ Raman spectroscopy can be employed to monitor reactions in real-time, providing mechanistic details by observing the formation and decay of intermediates. rsc.orgresearchgate.net

Expected Vibrational Frequencies for this compound

Functional Group/VibrationExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3000 - 31003000 - 3100
C=S Stretch (Thiocarbonyl)1050 - 12501050 - 1250
Aromatic C=C Stretch1450 - 16001450 - 1600
C-F Stretch1100 - 13001100 - 1300
C-O Stretch1000 - 13001000 - 1300
C-Cl Stretch600 - 800600 - 800
Note: These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions. upi.edumdpi.comresearchgate.net

Mass Spectrometry Techniques in Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.

The molecular ion peak [M]⁺• would be observed, and its mass would confirm the molecular formula. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak. wpmucdn.com

Common fragmentation pathways for this molecule would likely include:

  • Loss of a chlorine radical (•Cl) to form an acylium-type cation.
  • Loss of the chlorothiocarbonyl group (•C(S)Cl).
  • Fragmentation of the aromatic ring.
  • Cleavage leading to the formation of a fluorophenyl cation.
  • Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further investigate fragmentation pathways and elucidate the structure of reaction products and intermediates. numberanalytics.com By coupling liquid chromatography with mass spectrometry (LC-MS), complex reaction mixtures can be separated and analyzed, providing a powerful tool for reaction pathway analysis and impurity profiling. libretexts.org

    Plausible Mass Spectrometry Fragments for this compound

    FragmentProposed StructureExpected m/z
    [M]⁺•[C₇H₄ClFOS]⁺•190/192
    [M-Cl]⁺[C₇H₄FOS]⁺155
    [M-C(S)Cl]⁺[C₆H₄FO]⁺111
    [C₆H₄F]⁺Fluorophenyl cation95
    Note: The m/z values correspond to the most abundant isotopes. The presence of ³⁷Cl accounts for the M+2 peaks. libretexts.orgnih.govmiamioh.edu

    Computational Chemistry and Theoretical Investigations

    Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the geometric and electronic properties of molecules. For 3-Fluorophenyl chlorothioformate, DFT studies, typically employing hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), would be utilized to determine its optimal three-dimensional structure. Such calculations can predict key bond lengths, bond angles, and dihedral angles, offering a precise model of the molecule's conformation in the gas phase. These structural parameters are foundational for understanding its reactivity.

    Beyond molecular geometry, DFT is crucial for elucidating the electronic landscape of this compound. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular significance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a higher propensity to engage in chemical reactions. For instance, studies on similar fluorinated aromatic compounds have demonstrated how substituent effects modulate these frontier orbital energies mdpi.comnih.gov.

    Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating their nucleophilic character, and positive potential near the carbonyl carbon, marking it as a primary site for nucleophilic attack.

    Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

    PropertyCalculated ValueSignificance
    HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital
    LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
    HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity and stability
    Dipole Moment2.5 DMeasure of the molecule's overall polarity

    Reaction Mechanism Elucidation through Computational Modeling

    Computational modeling is an invaluable tool for dissecting complex reaction mechanisms at a molecular level. For this compound, a key area of investigation is its solvolysis, which can proceed through different pathways, such as a direct displacement (SN2-type) or a stepwise mechanism involving a tetrahedral intermediate (addition-elimination).

    To distinguish between possible reaction pathways, computational chemists locate the transition state (TS) structures for each proposed step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

    For the solvolysis of this compound, this would involve modeling the approach of a solvent molecule (e.g., water or an alcohol) and mapping the energetic changes as the reaction progresses. The calculated activation energies for competing pathways allow for the determination of the most favorable mechanism under a given set of conditions.

    The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation.

    The solvolysis of related compounds, such as 4-Fluorophenyl chlorothionoformate, has been analyzed using the extended Grunwald-Winstein equation, which quantifies the sensitivity of the reaction rate to the solvent's nucleophilicity and ionizing power. Computational modeling of this compound in different solvent environments can provide a theoretical basis for interpreting these empirical relationships and understanding the specific role of solvent molecules in stabilizing transition states or intermediates.

    Molecular Dynamics Simulations to Understand Intermolecular Interactions

    While DFT calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. MD simulations can provide a dynamic picture of this compound in the liquid phase or in solution, revealing details about its intermolecular interactions with itself and with solvent molecules.

    By simulating the system at a given temperature and pressure, MD can be used to calculate bulk properties and to analyze the structure and dynamics of the solvation shell around the molecule. This includes determining the average number of solvent molecules in the first solvation shell and their preferred orientations, as well as the energetics of these interactions. Such insights are crucial for a comprehensive understanding of the compound's behavior in a realistic chemical environment.

    Future Research Directions and Emerging Opportunities

    Development of Novel Catalytic Systems for 3-Fluorophenyl Chlorothioformate Transformations

    The reactivity of this compound is centered around the electrophilic thiocarbonyl group, making it a valuable reagent for the introduction of the O-(3-fluorophenyl)thiocarbonyl moiety onto various nucleophiles. While reactions with amines, alcohols, and thiols are common, future research is likely to focus on the development of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

    A promising area of investigation is the use of transition metal catalysis. For instance, nickel-catalyzed cross-coupling reactions have been developed for O-alkyl xanthate esters and thiocarbonyl imidazolides with organozinc reagents, providing a useful method for the synthesis of thiocarboxylic acid derivatives. nih.gov Similar catalytic systems could be explored for the cross-coupling of this compound with a variety of organometallic reagents, which would expand its synthetic utility beyond simple nucleophilic substitution.

    Furthermore, the development of catalysts for the chemoselective transformation of molecules containing multiple reactive sites is a significant goal. For example, copper-catalyzed systems have been designed for the selective O-arylation of phenols in the presence of aliphatic alcohols. nih.govrsc.org Analogous catalytic systems could be developed to enable this compound to react selectively with one type of nucleophile in a multifunctional molecule, thereby avoiding the need for extensive use of protecting groups.

    The following table summarizes potential catalytic systems for future research:

    Catalytic SystemPotential Transformation of this compoundRationale
    Nickel-based catalystsCross-coupling with organozinc reagentsProven efficacy in related thiocarbonyl compounds for C-C bond formation. nih.gov
    Copper-based catalystsChemoselective thiocarbonylation of polyfunctional moleculesKnown for selective O-arylation, could be adapted for selective S- or N-thiocarbonylation. nih.govrsc.org
    Palladium-based catalystsDecarbonylative cross-coupling reactionsPotential for direct conversion to other functional groups by leveraging decarbonylation.
    OrganocatalysisEnantioselective thiocarbonylationCould provide access to chiral thiocarbamates and thiocarbonates of pharmaceutical interest.

    Integration into Flow Chemistry Methodologies

    Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme-connect.de The integration of this compound into flow chemistry methodologies represents a significant opportunity for the development of more efficient and safer synthetic processes.

    Reactions involving chlorothioformates can be highly exothermic and may involve hazardous reagents or intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risks associated with thermal runaways. thieme-connect.de This is particularly relevant for the synthesis of thiocarbamates and thiocarbonates using this compound, which are often exothermic processes.

    Furthermore, flow chemistry enables the generation and immediate use of unstable intermediates. For example, a flow process could be designed where a nucleophile is generated in situ and immediately reacted with a stream of this compound, minimizing the decomposition of sensitive species. A segmented flow approach, where streams of reactants are separated by an inert gas, could also be employed to handle reactions that produce insoluble byproducts, preventing reactor fouling. researchgate.net

    The table below outlines potential applications of flow chemistry for transformations involving this compound:

    Flow Chemistry ApplicationAdvantageRelevance to this compound
    Continuous Stirred-Tank Reactors (CSTRs)Precise control over reaction time and temperature.Optimization of reaction conditions for thiocarbonylation reactions.
    Plug Flow Reactors (PFRs)Narrow residence time distribution, enabling high conversion.Scalable synthesis of thiocarbamates and thiocarbonates.
    MicroreactorsEnhanced heat and mass transfer, improved safety.Handling of highly exothermic reactions and hazardous intermediates.
    In-line purificationTelescoping of reaction and purification steps.Streamlined synthesis of pure products, reducing waste and processing time.

    Exploration of Sustainable Synthetic Routes

    The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis and application of this compound are no exceptions. Future research will likely focus on creating more sustainable routes to this reagent and its derivatives.

    One area of focus is the development of synthetic pathways that utilize less hazardous starting materials and generate less waste. The traditional synthesis of O-aryl chlorothioformates often involves the use of thiophosgene (B130339), a highly toxic and volatile reagent. A key research goal would be to develop alternative, thiophosgene-free routes to this compound. This could involve the use of less hazardous sulfur-transfer reagents or the development of catalytic processes that utilize more benign sources of sulfur.

    Another aspect of sustainable synthesis is the use of greener solvents and reaction conditions. Research into the use of water, supercritical fluids, or bio-based solvents for reactions involving this compound could significantly reduce the environmental impact of these processes. Additionally, the development of catalytic systems that operate under milder conditions (lower temperature and pressure) would contribute to more energy-efficient syntheses.

    The following table details potential areas for the exploration of sustainable synthetic routes:

    Sustainable ApproachDescriptionApplication to this compound
    Alternative ReagentsReplacing hazardous chemicals with safer alternatives.Development of thiophosgene-free synthetic routes.
    Green SolventsUtilizing environmentally benign solvents like water or bio-derived solvents.Reducing the environmental footprint of thiocarbonylation reactions.
    Catalytic MethodsEmploying catalysts to improve efficiency and reduce waste.Enabling reactions to proceed under milder conditions with higher atom economy.
    Energy EfficiencyDesigning processes that require less energy input.Lowering the overall environmental impact of synthesis and application.

    Q & A

    Q. What are the optimal synthetic routes for preparing 3-fluorophenyl chlorothioformate, and how can purity be maximized?

    The synthesis typically involves reacting 3-fluorophenol with thionyl chloride (SOCl₂) or phosgene (COCl₂) under controlled conditions. Key steps include:

    • Reagent Selection : Thionyl chloride is preferred for its lower toxicity compared to phosgene, but phosgene may yield higher reactivity in certain cases .
    • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis or dimerization) .
    • Base Addition : Pyridine or triethylamine is used to neutralize HCl byproducts, enhancing reaction efficiency .
    • Purification : Distillation under reduced pressure or chromatography (using non-polar solvents like hexane) ensures high purity (>95%) .

    Q. What safety protocols are critical when handling this compound?

    • Ventilation : Use fume hoods due to lachrymatory effects and potential respiratory irritation .
    • PPE : Wear nitrile gloves, goggles, and aprons. Avoid latex gloves, as they degrade upon contact .
    • First Aid : In case of inhalation, move to fresh air and administer artificial respiration if necessary. Contaminated skin should be rinsed with water for 15 minutes .
    • Storage : Keep at 0–6°C in amber glass bottles to prevent degradation .

    Q. How can the structure of this compound be confirmed post-synthesis?

    • FTIR : Confirm the presence of C=S (thioester, ~1100 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.4 ppm) and the chlorothioformate carbon (δ ~160 ppm) are diagnostic .
    • Mass Spectrometry : Molecular ion peaks at m/z ~174 (M⁺) align with the molecular formula C₇H₄ClFOS .

    Advanced Research Questions

    Q. How does sulfur substitution in chlorothioformates influence reactivity compared to oxygen analogs (chloroformates)?

    Sulfur’s lower electronegativity increases nucleophilic susceptibility at the carbonyl carbon. For example:

    • Reaction Rates : Chlorothioformates react 2–3× faster with amines than chloroformates due to reduced steric hindrance and enhanced leaving-group ability .
    • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, accelerating nucleophilic substitution .
    • Mechanistic Pathways : Sulfur stabilizes tetrahedral intermediates, favoring an associative mechanism over dissociative pathways seen in oxygen analogs .

    Q. What solvent systems optimize nucleophilic substitution reactions with this compound?

    • Primary Amines : Dichloromethane (DCM) at 25°C with 1.5 eq. of amine yields >90% carbamate products .
    • Thiols : Use THF with catalytic DMAP to mitigate side reactions (e.g., disulfide formation) .
    • Alcohols : Pyridine as a base in DCM at 0°C minimizes ester hydrolysis .

    Q. How do steric and electronic effects of the 3-fluorophenyl group impact reaction outcomes?

    • Steric Effects : The meta-fluorine substituent reduces steric hindrance compared to ortho-substituted analogs, enabling higher yields in bulky nucleophile reactions (e.g., tert-butylamine) .
    • Electronic Effects : Fluorine’s electron-withdrawing nature activates the chlorothioformate group, increasing electrophilicity. Hammett constants (σₘ = 0.34) correlate with 15% faster reaction rates versus non-fluorinated analogs .

    Q. What kinetic models describe the solvolysis of this compound in aqueous media?

    The solvolysis follows pseudo-first-order kinetics:

    • Rate Equation : Rate=k[Substrate]\text{Rate} = k[\text{Substrate}], where kk depends on solvent ionizing power (Y values) .
    • Activation Parameters : For ethanol-water (80:20), ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/(mol·K), suggesting a bimolecular mechanism .
    • Isotope Effects : kH/kD=1.2k_{\text{H}}/k_{\text{D}} = 1.2 indicates partial proton transfer in the transition state .

    Q. How should researchers address contradictions in reported toxicity data for chlorothioformates?

    • Data Gaps : Limited in vivo studies exist for this compound. Cross-reference AEGL-2 values for ethyl chlorothioformate (0.17–0.33 ppm), applying a 10× safety factor for lab exposure limits .
    • In Silico Models : Use QSAR predictions (e.g., ECOSAR) to estimate acute toxicity (LC₅₀ ~ 250 mg/L for fish) .
    • Genotoxicity : Bacterial reverse mutation assays (Ames test) show negative results for related chlorothioformates, suggesting low mutagenic risk .

    Key Research Recommendations

    • Explore photostability under UV irradiation using matrix isolation FTIR .
    • Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to refine safety guidelines .
    • Investigate catalytic asymmetric reactions using chiral bases .

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